3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide
Overview
Description
3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzoxazole ring system. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide typically involves the formation of the benzoxazole ring followed by the introduction of the methoxy and benzamide groups. One common method involves the cyclization of an o-aminophenol derivative with a carboxylic acid derivative under acidic conditions to form the benzoxazole core. Subsequent steps include methylation and amide formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative .
Scientific Research Applications
3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial properties.
2-methylbenzoxazole: A derivative with similar biological activities.
3-methoxybenzamide: Shares the methoxy and benzamide functional groups but lacks the benzoxazole ring.
Uniqueness
3-methoxy-N-(6-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)benzamide is unique due to the combination of its functional groups and the benzoxazole ring system, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
3-methoxy-N-(6-methyl-2-oxo-3H-1,3-benzoxazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-6-14-13(18-16(20)22-14)8-12(9)17-15(19)10-4-3-5-11(7-10)21-2/h3-8H,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHHDROFTRRCNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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